SQ-29548

Description

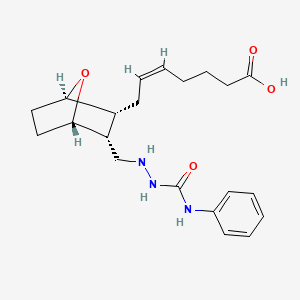

Structure

2D Structure

3D Structure

Properties

CAS No. |

98299-61-7 |

|---|---|

Molecular Formula |

C21H29N3O4 |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,4S)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18-,19+/m1/s1 |

InChI Key |

RJNDVCNWVBWHLY-OQMICVBCSA-N |

SMILES |

C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |

Isomeric SMILES |

C1C[C@H]2[C@H]([C@H]([C@@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |

Canonical SMILES |

C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |

Synonyms |

7-(3-((2-((phenylamino)carbonyl)hydrazino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid SQ 26538 SQ 28053 SQ 29548 SQ-26,538 SQ-26538 SQ-28053 SQ-29548 SQ26,538 SQ26538 |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of Sq 29548

TP Receptor Interaction Characteristics

The interaction of SQ-29548 with the TP receptor is characterized by high affinity and specificity, making it a valuable tool for studying the physiological and pathological roles of the thromboxane (B8750289) pathway.

Receptor Binding Affinity and Selectivity Profiling

This compound demonstrates a high binding affinity for the human recombinant TP receptor, with a reported Ki of 4.1 nM. caymanchem.com This high affinity underscores its potency as a TP receptor antagonist. Studies have shown its selectivity for the TP receptor over other prostanoid receptors. For instance, prostaglandins (B1171923) PGD2, PGE2, and PGI2 did not significantly inhibit the specific binding of [3H]-SQ-29548, indicating a high degree of selectivity for the TP receptor. nih.gov

In comparative studies, the binding affinity of this compound to TP receptors in human platelet membranes has been quantified. The binding affinity (Ki) of this compound was determined to be 7.34 nM, which is higher than that of the TP receptor agonist U-46619 (Ki of 17.7 nM). ajol.info This suggests that this compound can effectively displace agonists from the receptor. ajol.info

Interactive Data Table: Binding Affinity of this compound and Other Ligands to the TP Receptor

| Compound | Receptor/Tissue | Assay Type | Affinity Metric | Value (nM) |

| This compound | Human Recombinant TP Receptor | Radioligand Binding | Ki | 4.1 caymanchem.com |

| This compound | Human Platelet Membranes | Radioligand Binding | Ki | 7.34 ajol.info |

| U-46619 | Human Platelet Membranes | Radioligand Binding | Ki | 17.7 ajol.info |

| Terutroban | Human Platelet Membranes | Displacement of [3H]-SQ-29548 | Ki | 0.65 pharmacologyeducation.org |

Application of Radioligand Binding Assays with [3H]-SQ-29548 in Receptor Characterization

The tritiated form of this compound, [3H]-SQ-29548, has been instrumental as a high-affinity radioligand for the characterization of TP receptors in various tissues, particularly in human platelets. nih.govmedchemexpress.com These assays have demonstrated that the binding of [3H]-SQ-29548 to human platelet TP receptors is specific, saturable, and reversible. nih.gov

Kinetic analysis of [3H]-SQ-29548 binding to soluble TP receptors from human platelet membranes revealed a rate of association of 1.4 x 10(7) +/- 0.2 M-1 x min-1 and a rate of dissociation of 0.5 +/- 0.07 min-1. nih.gov This resulted in a calculated equilibrium affinity constant (Kd) of 36.3 +/- 5.8 nM. nih.gov Saturation binding studies further confirmed a single class of binding sites with a Kd of 39.7 +/- 4.3 nM and a maximum binding capacity (Bmax) of 1735.7 +/- 69.1 fmol/mg protein. nih.gov

In washed human platelets, the rate of association for [3H]-SQ-29548 was 1.6 x 10(7) M-1 x min-1, with a dissociation rate of 0.07 min-1, yielding a dissociation constant (Kd) of 4.1 nM. nih.gov In platelet membranes, the association rate was 2.5 x 10(7) M-1 x min-1 and the dissociation rate was 0.12 min-1, resulting in a Kd of 5.8 nM. nih.gov These studies highlight the utility of [3H]-SQ-29548 in quantifying receptor density and affinity. nih.gov

Interactive Data Table: Kinetic and Saturation Binding Parameters of [3H]-SQ-29548

| Preparation | Parameter | Value |

| Soluble Human Platelet TP Receptors | Association Rate | 1.4 x 10(7) +/- 0.2 M-1 x min-1 nih.gov |

| Soluble Human Platelet TP Receptors | Dissociation Rate | 0.5 +/- 0.07 min-1 nih.gov |

| Soluble Human Platelet TP Receptors | Kd (Kinetic) | 36.3 +/- 5.8 nM nih.gov |

| Soluble Human Platelet TP Receptors | Kd (Saturation) | 39.7 +/- 4.3 nM nih.gov |

| Soluble Human Platelet TP Receptors | Bmax | 1735.7 +/- 69.1 fmol/mg protein nih.gov |

| Washed Human Platelets | Kd | 4.5 nM nih.gov |

| Washed Human Platelets | Receptor Density | 1394 receptors/platelet nih.gov |

| Platelet Membranes | Kd | 11.3 nM nih.gov |

Interactions with Wild-Type and Constitutively Active Mutant TP Receptors

This compound has been shown to interact with both wild-type (WT) and constitutively active mutant (CAM) TP receptors. plos.orgnih.gov G protein-coupled receptors (GPCRs) like the TP receptor can exhibit a certain level of basal activity even without an agonist, a phenomenon known as constitutive activity. nih.govsemanticscholar.org Studies utilizing CAMs of the TP receptor, such as the genetic variant A160T, have provided insights into the inverse agonist properties of this compound. plos.orgnih.gov

Research has demonstrated that this compound can reduce the basal activity of both the wild-type TP receptor and its constitutively active mutants. plos.orgnih.gov This is a key characteristic of an inverse agonist, which distinguishes it from a neutral antagonist that would only block the action of agonists without affecting the receptor's basal activity.

Mechanisms of Receptor Modulation and Functional Effects

This compound modulates the function of the TP receptor primarily through competitive antagonism and also exhibits properties of inverse agonism.

Competitive Antagonism of TP Receptor Agonists

This compound acts as a competitive antagonist to TP receptor agonists, meaning it binds to the same site as the agonist but does not activate the receptor, thereby blocking the agonist's effects. ajol.infonih.gov It has been shown to competitively antagonize the actions of the thromboxane A2 mimic U-46619 in various smooth muscle preparations, including guinea-pig trachea and rat aorta. nih.gov The pA2 value, a measure of antagonist potency, for this compound against U-46619-induced contractions was found to be 9.1 in guinea-pig tracheal spirals. nih.gov

Furthermore, this compound effectively inhibits platelet aggregation induced by various TP receptor agonists like arachidonic acid and collagen. nih.gov It also antagonizes the contractile effects of 8-iso PGF2α in rat vascular smooth muscle. caymanchem.com The inhibitory effects of this compound are specific to the TP receptor, as it does not inhibit platelet aggregation induced by ADP. nih.gov

In studies with a clonal smooth muscle cell line (A10), this compound inhibited the specific binding of [3H]-U-46619 in a concentration-dependent manner, with Ki values of 4.6 +/- 1.0 nM at a high-affinity site and 310.0 +/- 6.4 nM at a low-affinity site. nih.gov

Demonstration of Inverse Agonism Properties

Beyond its role as a competitive antagonist, this compound has been identified as an inverse agonist of the TP receptor. plos.orgnih.govsemanticscholar.org Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response. In the context of constitutively active receptors, inverse agonists can reduce the basal level of receptor activity. nih.gov

Studies have shown that this compound is capable of decreasing the basal activity of the wild-type TP receptor by 40-50%. plos.org When tested on constitutively active mutants of the TP receptor, this compound also effectively reduced their elevated basal activity. plos.orgnih.gov For example, 1 µM of this compound was able to decrease the basal Ca2+ mobilization of the WT-TP by over 50% and that of the A160T genetic variant by almost 80%. plos.org This reduction in basal signaling, particularly inositol (B14025) phosphate (B84403) (IP3) mobilization and intracellular calcium signaling, provides strong evidence for the inverse agonistic properties of this compound. plos.org

This characteristic distinguishes this compound from neutral antagonists like L-670596 and Diclofenac, which did not show a significant reduction in the basal activity of either the wild-type or mutant TP receptors. plos.orgnih.gov The ability of this compound to act as an inverse agonist has important therapeutic implications for conditions where TP receptors are pathologically overactive. plos.orgsemanticscholar.org

Modulation of Basal TP Receptor Activity

This compound has been identified as an inverse agonist for the thromboxane A2 receptor (TP receptor). nih.govnih.gov Unlike a neutral antagonist that only blocks the action of an agonist, an inverse agonist can reduce the basal or constitutive activity of a receptor in the absence of any agonist. nih.govnih.gov

Studies have demonstrated that this compound effectively reduces the basal activity of both the wild-type TP receptor (WT-TP) and its constitutively active mutants (CAMs). nih.govnih.gov In experimental settings using HEK293T cells, this compound was shown to decrease the basal activity of WT-TP, particularly at higher concentrations (1 µM and 10 µM). nih.gov Furthermore, it significantly diminished the heightened basal activity of a genetic variant, A160T, which is a constitutively active mutant. nih.govnih.gov This inverse agonism suggests that this compound can stabilize the TP receptor in an inactive conformation, thereby reducing downstream signaling even without an agonist present. nih.gov

Table 1: Effect of this compound on Basal TP Receptor Activity

| Receptor Type | Cell Line | Effect of this compound | Finding |

|---|---|---|---|

| Wild-Type TP (WT-TP) | HEK293T | Reduced basal activity | Statistically significant reduction at 1 µM and 10 µM concentrations. nih.gov |

| Constitutively Active Mutant (A160T) | HEK293T | Reduced basal activity | Significantly decreased the hyperactivity of the mutant receptor. nih.govnih.gov |

Intracellular Signaling Pathway Perturbations

As a G protein-coupled receptor (GPCR), the TP receptor's activation typically leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. nih.gov IP3 then triggers the release of calcium (Ca2+) from intracellular stores.

This compound has been shown to perturb this signaling cascade through its inverse agonism. nih.gov Research has demonstrated that this compound can decrease the basal levels of both intracellular Ca2+ mobilization and inositol phosphate production. nih.gov In studies with HEK293T cells expressing WT-TP, 1 µM of this compound reduced basal Ca2+ mobilization by over 50%. nih.gov This effect was even more pronounced in cells expressing the constitutively active A160T mutant, where this compound (1 µM) decreased basal Ca2+ mobilization by nearly 80%. nih.gov

Similarly, this compound was able to lower the basal production of IP3 in cells expressing WT-TP by 40-50%. nih.govnih.gov In cells with the A160T variant, both this compound and another compound, Ramatroban, reduced the elevated basal IP3 levels by approximately 50%. nih.govnih.gov

Table 2: Impact of this compound on G Protein-Coupled Signaling

| Signaling Molecule | Receptor Type | Effect of this compound (1 µM) | Percentage Reduction |

|---|---|---|---|

| Intracellular Ca2+ | WT-TP | Decrease | >50% nih.gov |

| Intracellular Ca2+ | A160T Mutant | Decrease | ~80% nih.gov |

| Inositol Phosphate (IP3) | WT-TP | Decrease | 40-50% nih.govnih.gov |

| Inositol Phosphate (IP3) | A160T Mutant | Decrease | ~50% nih.govnih.gov |

The mitogen-activated protein kinase (MAPK) pathways, which include extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial in mediating cellular responses to inflammatory stimuli. caymanchem.comnih.gov this compound has been shown to inhibit the activation of these pathways. caymanchem.comnih.gov

In a study using BV2 microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, pretreatment with this compound markedly inhibited the LPS-induced phosphorylation of p38, ERK, and JNK. caymanchem.com This inhibition of MAPK signaling is a key mechanism underlying the anti-inflammatory effects of this compound. caymanchem.comresearchgate.net By blocking the activation of these kinases, this compound can suppress the downstream expression of inflammatory mediators. caymanchem.com In human uterine smooth muscle cells, this compound was also found to abolish the activation of ERK and JNK mediated by the TP receptor agonist U46619.

The nuclear factor-kappa B (NF-κB) signaling pathway is another critical mediator of inflammatory responses. caymanchem.comresearchgate.net this compound has demonstrated the ability to suppress the activation of this pathway. caymanchem.comnih.gov In LPS-stimulated BV2 microglial cells, this compound inhibited the phosphorylation of both IκB (inhibitor of κB) and the p65 subunit of NF-κB. caymanchem.comresearchgate.net The phosphorylation of IκB is a critical step that leads to its degradation and the subsequent release and nuclear translocation of NF-κB, where it promotes the transcription of pro-inflammatory genes. caymanchem.com By preventing the phosphorylation of these key components, this compound effectively blocks NF-κB activation, contributing to its anti-inflammatory properties. caymanchem.comresearchgate.net

Table 3: Inhibitory Effects of this compound on Inflammatory Signaling Pathways in LPS-Stimulated BV2 Microglia

| Signaling Pathway | Key Molecules Inhibited (Phosphorylation) | Reference |

|---|---|---|

| MAPK | ERK, p38, JNK | caymanchem.com |

| NF-κB | IκB, p65 | caymanchem.comresearchgate.net |

Investigations into the pharmacological actions of this compound have explored its potential effects on cyclic nucleotide metabolism, specifically on cyclic adenosine (B11128) monophosphate (cAMP). Early studies on human platelets revealed that the inhibition of platelet function by this compound was not associated with changes in platelet cAMP levels. This suggests that the mechanism of action of this compound in this context is independent of the adenylyl cyclase-cAMP pathway.

In Vitro and Ex Vivo Pharmacological Efficacy of Sq 29548

Antiplatelet Actions

SQ-29548 exhibits significant antiplatelet activity, primarily through its antagonism of the TP receptor, which plays a key role in platelet activation and aggregation.

Inhibition of Agonist-Induced Platelet Aggregation (e.g., U-46619, Arachidonic Acid, Collagen, ADP, Serotonin)

This compound is a potent inhibitor of platelet aggregation induced by TP receptor agonists such as U-46619. caymanchem.com Studies have shown that it inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM. caymanchem.com While U-46619 is a stable analog of PGH2 and a potent TP receptor agonist, TXA2 is also a critical inducer of platelet aggregation via the TP receptor. wikipedia.orgwikipedia.orgbio-techne.comnih.gov this compound blocks the binding of both TXA2 and U-46619 to the TP receptor. ajol.info

Research indicates that this compound can inhibit platelet aggregation induced by various agonists, including those whose effects are mediated, at least in part, through the generation of thromboxanes or activation of TP receptors. These agonists include Arachidonic Acid (AA), Collagen, ADP, and Serotonin. AA is a precursor for prostaglandins (B1171923) and thromboxanes, including TXA2, and its induced platelet aggregation is linked to TXA2 production. lipidmaps.orgfishersci.canih.gov Collagen is a known inducer of platelet aggregation, partly through pathways involving cyclooxygenase (COX) products like TXA2. ADP and Serotonin can also contribute to platelet aggregation, and their effects can be modulated by or interact with the thromboxane (B8750289) pathway.

Detailed research findings on the inhibition of aggregation induced by these specific agonists by this compound highlight its broad antiplatelet potential, particularly against stimuli that converge on or are influenced by TP receptor activation.

Assessment of Platelet Hyperactivity in Disease Models

The role of this compound in modulating platelet hyperactivity has been assessed in various disease models where increased TP receptor activation or thromboxane production contributes to pathological platelet function. While specific detailed data on this compound's effects on platelet hyperactivity in named disease models were not extensively found in the search results, its established mechanism as a potent TP receptor antagonist suggests its potential to counteract the heightened platelet responsiveness observed in conditions characterized by elevated thromboxane levels or increased TP receptor sensitivity. The importance of TP antagonists in counteracting endothelial dysfunction observed in diseases such as hypertension and diabetes, where a TP agonist produced by the vascular endothelium can cause endothelium-dependent contraction, further supports the relevance of this compound in addressing aspects of cardiovascular pathology linked to TP receptor activation. ajol.info

Vasorelaxant and Antivasoconstrictor Properties in Smooth Muscle

This compound demonstrates significant effects on smooth muscle tissue, primarily by antagonizing the contractile effects mediated by prostanoids acting on TP receptors.

Antagonism of Prostanoid-Mediated Contractions (e.g., U-46619, PGH2, TXA2) in Isolated Tissues (e.g., Guinea-Pig Trachea, Rat Aorta, Rabbit Aorta)

As a TP receptor antagonist, this compound effectively counteracts contractions induced by TP receptor agonists in various isolated smooth muscle preparations. It antagonizes U-46619 induced contraction of rat and guinea pig tracheal, arterial, and venous smooth muscles with drug/receptor dissociation constants (KB) in the range of 0.5-1.7 nM. caymanchem.com U-46619 is a stable analog of PGH2 and a potent agonist of the TP receptor, mimicking the effects of TXA2. wikipedia.orgbio-techne.comguidetopharmacology.org PGH2 is a precursor to TXA2 and can also activate TP receptors. wikipedia.orgguidetopharmacology.orginvivochem.cn TXA2 is a potent vasoconstrictor that acts via TP receptors. wikipedia.orgnih.gov

Studies on isolated tissues such as guinea-pig trachea, rat aorta, and rabbit aorta have shown that this compound can inhibit contractions induced by these prostanoids. For instance, in rabbit aortic rings precontracted with U-46619, treatment with this compound led to a significantly higher rate of relaxation compared to vehicle-treated vessels. ajol.info This highlights its ability to displace TP agonists and facilitate smooth muscle relaxation. The antagonistic effect of SQ-29458 on TP receptor-mediated contraction has also been demonstrated in respiratory smooth muscle cells. nih.gov

A table summarizing the antagonistic effects of this compound on prostanoid-mediated contractions in different tissues:

| Tissue | Agonist | Effect Counteracted | KB Range (nM) | Reference |

| Rat Smooth Muscle | U-46619 | Contraction | 0.5-1.7 | caymanchem.com |

| Guinea Pig Smooth Muscle | U-46619 | Contraction | 0.5-1.7 | caymanchem.com |

| Rabbit Aorta | U-46619 | Contraction | Not specified | ajol.info |

| Rat Vascular Smooth Muscle | 8-iso PGF2α | Contraction | Not specified | caymanchem.com |

Modulation of Contractions Induced by Specific Vasoactive Agents (e.g., Acetylcholine (B1216132) in Cerebral Arteries)

While the primary mechanism of this compound involves antagonism of TP receptors, its potential to modulate contractions induced by other vasoactive agents, such as Acetylcholine, particularly in specific vascular beds like cerebral arteries, has been explored in some contexts. Acetylcholine is a neurotransmitter that can cause vasodilation or vasoconstriction depending on the vascular bed and the presence of a functional endothelium. mims.comalfa-chemistry.comfishersci.co.ukmetabolomicsworkbench.org Its effects are mediated through muscarinic receptors. While direct antagonism of acetylcholine receptors by this compound is not its primary mode of action, interactions between different signaling pathways in the vasculature exist. For example, TP receptor activation can influence the release or effects of other vasoactive mediators. Therefore, blocking TP receptors with this compound could indirectly modulate responses to agents like acetylcholine, especially in conditions where the thromboxane pathway is upregulated and contributes to altered vascular reactivity. However, specific detailed findings on this compound's direct modulation of acetylcholine-induced contractions in cerebral arteries were not prominently featured in the provided search results.

Anti-Inflammatory Effects in Specific Cell Lines

Recent research has begun to explore potential anti-inflammatory effects of this compound, particularly in the context of neurological disorders and oxidative stress. Studies using the SH-SY5Y neuron cell line, a model for neurological disorders and oxidative stress, have investigated the effects of this compound. researchgate.net These studies suggest that this compound, as an antagonist of TXA2R, may improve the antioxidant capacities of SH-SY5Y cells and reduce cell apoptosis. researchgate.net This protective effect appears to be mediated, at least in part, through the inhibition of MAPK pathways. researchgate.net This indicates a potential role for TP receptor antagonism in mitigating oxidative stress and inflammation in neuronal cells, suggesting a broader therapeutic potential beyond its established cardiovascular effects. researchgate.net

Attenuation of Lipopolysaccharide (LPS)-Stimulated Microglial (BV2) Cell Activation

Studies have shown that this compound can effectively attenuate the activation of BV2 microglial cells induced by lipopolysaccharide (LPS). nih.govnih.govspandidos-publications.comspandidos-publications.com LPS is a potent stimulus for microglial activation, which is implicated in neuroinflammation. nih.govnih.govspandidos-publications.com Pretreatment with this compound significantly suppressed the increased expression levels of inflammatory mediators in LPS-stimulated BV2 cells. nih.govspandidos-publications.com This indicates that this compound can inhibit the inflammatory response triggered by LPS in microglial cells. nih.govnih.govspandidos-publications.com The viability of BV2 cells was unaffected by treatment with this compound alone or in combination with LPS, suggesting that its effects are not due to cytotoxicity. nih.govspandidos-publications.comresearchgate.net

Reduction of Inflammatory Cytokine (IL-1β, IL-6, TNF-α) and Nitric Oxide Release

A key finding regarding this compound's anti-inflammatory effects is its ability to reduce the release of inflammatory cytokines and nitric oxide (NO) from activated microglia. nih.govnih.govspandidos-publications.comspandidos-publications.com In LPS-stimulated BV2 microglial cells, this compound significantly decreased the production of NO. nih.govspandidos-publications.comresearchgate.net Furthermore, it suppressed the mRNA expression levels of key inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), as well as inducible NO synthase (iNOS). nih.govnih.govspandidos-publications.comspandidos-publications.com This reduction in inflammatory mediator release is suggested to be mediated, at least in part, by the inhibition of MAPK and NF-κB signaling pathways. nih.govnih.govspandidos-publications.com

Data Table: Effect of this compound on Inflammatory Mediators in LPS-Stimulated BV2 Cells

| Mediator | Effect of LPS Stimulation | Effect of this compound Pretreatment (mRNA Expression) | Effect of this compound Pretreatment (Release/Production) |

| IL-1β | Increased | Suppressed | Attenuated release frontiersin.org |

| IL-6 | Increased | Suppressed | - |

| TNF-α | Increased | Suppressed | - |

| iNOS | Increased | Reduced | - |

| Nitric Oxide | Increased | - | Significantly decreased production nih.govspandidos-publications.comresearchgate.net |

Neuroprotective and Antioxidant Activities in Neuronal Cell Models

This compound has also demonstrated neuroprotective and antioxidant activities in neuronal cell models, particularly under conditions of oxidative stress. spandidos-publications.comnih.govspandidos-publications.com

Amelioration of Oxidative Stress-Induced Cellular Impairments (e.g., SH-SY5Y neuroblastoma cells)

In SH-SY5Y neuroblastoma cells, a widely used neuronal cell model, oxidative stress induced by agents like hydrogen peroxide (H₂O₂) leads to significant cellular impairments, including reduced viability. spandidos-publications.comnih.govspandidos-publications.comresearchgate.net Pretreatment with this compound has been shown to rescue the viability of SH-SY5Y cells subjected to H₂O₂-induced oxidative stress. spandidos-publications.comnih.govspandidos-publications.comresearchgate.net This suggests that this compound can ameliorate the detrimental effects of oxidative stress on neuronal cell viability. spandidos-publications.comnih.govspandidos-publications.com

Regulation of Intracellular Reactive Oxygen Species (ROS) Levels

Oxidative stress is characterized by an increase in intracellular reactive oxygen species (ROS) levels. spandidos-publications.comnih.govspandidos-publications.commdpi.com Studies in SH-SY5Y cells have shown that H₂O₂ treatment significantly raises the level of intracellular ROS. spandidos-publications.comnih.govspandidos-publications.comresearchgate.net Importantly, pretreatment with this compound ameliorated these elevated intracellular ROS levels. spandidos-publications.comnih.govspandidos-publications.comresearchgate.net This indicates that this compound possesses the capacity to regulate and reduce excessive ROS accumulation in neuronal cells under oxidative stress conditions. spandidos-publications.comnih.govspandidos-publications.com

Preservation of Antioxidant Enzyme Expression (e.g., SOD2, Catalase)

Antioxidant enzymes like superoxide (B77818) dismutase-2 (SOD2) and catalase play a crucial role in the cellular defense against oxidative stress by neutralizing ROS. spandidos-publications.comnih.govspandidos-publications.comresearchgate.netnih.gov Oxidative stress induced by H₂O₂ in SH-SY5Y cells leads to decreased expression levels of SOD2 and catalase. spandidos-publications.comnih.govspandidos-publications.comresearchgate.net this compound treatment was found to rescue these decreased levels, thereby protecting the antioxidant system and improving the antioxidative stress capacities of the SH-SY5Y cells. spandidos-publications.comnih.govspandidos-publications.comresearchgate.net This suggests that this compound helps preserve the expression of key antioxidant enzymes. spandidos-publications.comnih.govspandidos-publications.com

Data Table: Effect of this compound on Oxidative Stress Markers in H₂O₂-Treated SH-SY5Y Cells

| Marker | Effect of H₂O₂ Treatment | Effect of this compound Pretreatment |

| Cell Viability | Reduced | Rescued spandidos-publications.comnih.govspandidos-publications.comresearchgate.net |

| Intracellular ROS | Raised | Ameliorated spandidos-publications.comnih.govspandidos-publications.comresearchgate.net |

| SOD2 Expression | Decreased | Rescued spandidos-publications.comnih.govspandidos-publications.comresearchgate.net |

| Catalase Expression | Decreased | Rescued spandidos-publications.comnih.govspandidos-publications.comresearchgate.net |

| Cell Apoptosis | Enhanced | Decreased spandidos-publications.comnih.govspandidos-publications.comresearchgate.net |

| Caspase Expression | Enhanced | Decreased spandidos-publications.comnih.govspandidos-publications.comresearchgate.net |

Inhibition of Apoptosis and Caspase Activation

Oxidative stress can trigger apoptosis, a programmed cell death process, often involving the activation of caspases. spandidos-publications.comnih.govspandidos-publications.comresearchgate.net H₂O₂-induced oxidative stress in SH-SY5Y cells was observed to enhance cell apoptosis and the expression of caspases, including cleaved caspase-9 and cleaved caspase-3. spandidos-publications.comnih.govspandidos-publications.comresearchgate.net Pretreatment with this compound significantly reduced this H₂O₂-induced cell apoptosis and inhibited the expression levels of caspases. spandidos-publications.comnih.govspandidos-publications.comresearchgate.netresearchgate.net This suggests that this compound can protect neuronal cells from oxidative stress-induced apoptosis by inhibiting caspase activation. spandidos-publications.comnih.govspandidos-publications.com These anti-apoptotic effects may be mediated, at least in part, via the inhibition of MAPK pathways. spandidos-publications.comnih.govspandidos-publications.comresearchgate.net

Modulation of Fibrotic Processes in Cellular Systems

Fibrotic processes in various tissues are characterized by the excessive accumulation of extracellular matrix (ECM), primarily collagen, and the activation of resident fibroblasts or stellate cells into myofibroblast-like cells. Pancreatic fibrosis, a hallmark of chronic pancreatitis, involves the activation of pancreatic stellate cells (PSCs), which are key contributors to ECM production. Studies investigating the effects of pharmacological agents on these cellular events in controlled in vitro and ex vivo settings provide valuable insights into their potential therapeutic utility.

Suppression of Pancreatic Stellate Cell Activation and Collagen Synthesis

Research has demonstrated that this compound, a known antagonist of the thromboxane A2 receptor (TxA2r), modulates the activation of pancreatic stellate cells and their synthesis of collagen. The TxA2 receptor has been shown to be upregulated in activated PSCs in rats, suggesting its involvement in the fibrotic process. lipidmaps.org

In vitro studies utilizing isolated rat pancreatic stellate cells have explored the role of TxA2r in PSC activation induced by 8-epi-prostaglandin F2α (8-epi-PGF2α), a compound known to promote PSC activation. lipidmaps.orgwikiwand.com Treatment with 8-epi-PGF2α significantly increased the mRNA levels of alpha-smooth muscle actin (α-SMA), a marker of PSC activation, and collagen I, a major component of the ECM. lipidmaps.orgwikiwand.com

The application of this compound was found to significantly inhibit this 8-epi-PGF2α-induced activation of PSCs. lipidmaps.orgwikiwand.com Specifically, this compound treatment led to a notable reduction in the mRNA expression levels of both α-SMA and collagen I in these cells. lipidmaps.orgwikiwand.com This inhibitory effect was observed across different concentrations of this compound. For instance, at a concentration of 10⁻⁴ mol/L, this compound significantly reduced 8-epi-PGF2α-induced mRNA expression of α-SMA and collagen I in PSCs compared to the control group. wikiwand.com Similar significant reductions in collagen I and α-SMA mRNA expression were also observed at lower concentrations of this compound (10⁻⁶ mol/L and 10⁻⁷ mol/L) when compared to the control. lipidmaps.org

These findings suggest that the activation of TxA2r plays a significant role in the activation of PSCs and the subsequent synthesis of collagen I in vitro. wikiwand.com By blocking the TxA2 receptor, this compound effectively suppresses these key events in the development of pancreatic fibrosis at the cellular level. lipidmaps.orgwikiwand.com

The following table summarizes representative data on the effect of this compound on the mRNA expression levels of collagen I and α-SMA in pancreatic stellate cells induced by 8-epi-PGF2α:

| Treatment Group | Collagen I mRNA Expression (Relative to Control) | α-SMA mRNA Expression (Relative to Control) |

| Control | 1.00 ± 0.00 wikiwand.com | 1.00 ± 0.00 wikiwand.com |

| 8-epi-PGF2α (10⁻⁷ mol/L) | 2.12 ± 0.29 lipidmaps.org | 2.91 ± 0.29 lipidmaps.org |

| 8-epi-PGF2α (10⁻⁷ mol/L) + this compound (10⁻⁴ mol/L) | 0.69 ± 0.13 wikiwand.com | 0.20 ± 0.08 wikiwand.com |

| This compound (10⁻⁴ mol/L) | 0.55 ± 0.07 lipidmaps.org | 0.06 ± 0.01 lipidmaps.org |

| This compound (10⁻⁶ mol/L) | 0.56 ± 0.10 lipidmaps.org | 0.28 ± 0.03 lipidmaps.org |

| This compound (10⁻⁷ mol/L) | 0.27 ± 0.04 lipidmaps.org | 0.14 ± 0.04 lipidmaps.org |

Note: Data are representative values extracted from cited sources, typically presented as mean ± standard deviation relative to a control group.

These in vitro findings highlight the potential of this compound as an inhibitor of PSC activation and collagen synthesis, mediated through its antagonism of the TxA2 receptor. wikiwand.com

In Vivo Pharmacological Evaluation of Sq 29548 in Animal Models

Cardiovascular System Research

Research into the effects of SQ-29548 on the cardiovascular system in animal models has highlighted its influence on myocardial injury and hemodynamic parameters.

Myocardial Infarct Size Reduction in Ischemic Heart Disease Models (e.g., Canine, Rat)

Studies have investigated the ability of this compound to reduce myocardial infarct size in models of ischemic heart disease. In a canine model of 24-hour acute myocardial infarction induced by left anterior descending coronary artery occlusion, treatment with this compound resulted in a significant reduction in infarct size. nih.gov In isolated perfused rat hearts subjected to ischemia-reperfusion injury, this compound was observed to abolish the deleterious effects induced by 15-F(2t)-IsoP, which included an increase in myocardial infarct size. researchgate.net However, in a rabbit model of coronary occlusion and reperfusion, administration of SQ 29548 did not lead to a significant reduction in infarct size compared to control animals. nih.gov Similarly, in an isolated perfused mouse heart model, the inhibition of iP using SQ29548 showed no effect on infarct size. oup.com

Influence on Cardiac Hemodynamics (e.g., Cardiac Output, Left Ventricular Pressure)

This compound has demonstrated effects on various cardiac hemodynamic parameters in animal studies. In the canine model of acute myocardial infarction, this compound treatment significantly lowered the sharp rise in left ventricular end diastolic pressure (LVEDP) observed in saline-treated animals, and this correction was maintained for up to 24 hours post-occlusion. nih.gov The drug also corrected, albeit non-significantly, the lowered maximal rate of rise of left ventricular pressure (LVdP/dt max) in these animals. nih.gov Heart rate and systolic blood pressure were not markedly affected by this compound in this canine model. nih.gov In young lambs challenged with Group B Streptococcal toxin, SQ 29548 improved cardiac output and stroke volume. nih.gov Studies in rats showed that SQ 29548 blocked the decrease in mean arterial pressure induced by U-46619, a TXA2 mimetic. oup.com In pigs receiving complement component C5a, SQ29548 plus C5a resulted in insignificant changes in LAD blood flow and regional segmental shortening compared to C5a alone, while SQ29548 attenuated intracoronary U46619-induced decreases in LAD flow and regional segment shortening. ahajournals.org

Effects on Pulmonary and Systemic Vascular Resistance

The effects of this compound on vascular resistance have been examined in several animal models. In rats, SQ 29548 was shown to abolish the increases in pulmonary vascular resistance (PVR) and total peripheral resistance (TPR) induced by platelet-activating factor (PAF). jst.go.jp In young lambs challenged with Group B Streptococcal toxin, SQ 29548 reduced the increase in both pulmonary and systemic vascular resistance. nih.gov Studies in sheep indicated that PGD2-induced pulmonary vasoconstriction was blocked by this compound, but the systemic vascular effects of PGD2 were not altered by the compound. ahajournals.org SQ 29548 also significantly blunted the increase in pulmonary arterial pressure and pulmonary vascular resistance induced by endotoxin (B1171834) in sheep. nih.gov Furthermore, this compound reduced adenosine-induced pulmonary vasoconstriction in sheep. ahajournals.org The thromboxane (B8750289) receptor blocking effects of SQ 29548 have also been characterized in the feline pulmonary vascular bed. physiology.org

Respiratory System Research

Investigations into the effects of this compound on the respiratory system in animal models have focused on its influence on lung function and its ability to attenuate bronchoconstriction and pulmonary vasoconstriction in various respiratory challenges.

Improvement of Lung Function in Respiratory Pathophysiological Models (e.g., Group B Streptococcal Toxin Challenge)

This compound has demonstrated beneficial effects on lung function in certain respiratory models. In young lambs challenged with Group B Streptococcal toxin, treatment with SQ 29548 improved dynamic lung compliance and oxygenation, although it did not improve airway resistance. nih.gov In a mouse model of HCl-induced lung injury, SQ29548 treatment significantly inhibited key features of the injury, including hemorrhage and infiltrative shadow observed in CT imaging. researchgate.net Furthermore, SQ29548 significantly recovered the impaired respiratory function (saturation of peripheral oxygen) induced by HCl administration in mice. researchgate.net

Attenuation of Bronchoconstriction and Pulmonary Vasoconstriction

This compound has shown efficacy in attenuating bronchoconstriction and pulmonary vasoconstriction in various experimental settings. In rats, SQ 29548 abolished the increases in airway pressure (AWP) induced by PAF. jst.go.jp Studies using isolated perfused rat lungs demonstrated that SQ 29548 fully blocked both the vascular and airway responses induced by PGF2α, a compound known to cause bronchoconstriction and pulmonary vasoconstriction via thromboxane receptors. nih.govresearchgate.netkjim.org In sheep, while SQ 29548 blocked PGD2-induced pulmonary vasoconstriction, it did not alter the airway effects of PGD2. ahajournals.org In sheep endotoxemia, SQ 29548 abolished the reduction in lung compliance caused by endotoxin but did not affect the augmented airway resistance. nih.gov In perfused rat lungs, blockade of the thromboxane receptor by this compound completely abrogated bronchoconstriction induced by IL-1β/TNF-α. physiology.org SQ 29548 also attenuated allergen-induced bronchoconstriction in guinea pig precision-cut lung slices. ersnet.org Pretreatment with this compound completely prevented the second-phase bronchomotor response to low-nicotine cigarette smoke in anesthetized guinea pigs. paulogentil.com However, SQ29548 failed to prevent post-mortem bronchoconstriction in guinea pig lung slices. ersnet.org

This compound is a chemical compound that has been investigated for its pharmacological properties, particularly as a thromboxane receptor (TP) antagonist. Its in vivo effects have been evaluated in various animal models to understand its potential implications in different physiological and pathological conditions. This article focuses on the findings from such in vivo pharmacological evaluations, specifically in neurological and nephrological research models.

Neurological and Central Nervous System Studies

Research utilizing animal models has explored the effects of this compound on the central nervous system, focusing on its potential neuroprotective properties and its influence on brain neurochemistry and behavior.

Attenuation of Neuron Damage in Cerebral Ischemia Models

Studies have indicated that this compound, acting as a thromboxane A₂ receptor (TXA₂R) antagonist, can attenuate neuron damage in animal models of cerebral infarction and ischemia-reperfusion injury. This suggests a potential neuroprotective effect researchgate.netspandidos-publications.comnih.gov. In mice subjected to transient middle cerebral artery occlusion (tMCAO), a model of ischemic stroke, administration of this compound was shown to reduce blood-brain barrier destruction researchgate.net. Furthermore, this compound has been observed to improve neurological function deficits in mice following ischemia-reperfusion spandidos-publications.com. The underlying mechanisms for this protective effect are still being investigated, but some research suggests it may involve improving antioxidant capacities and reducing cell apoptosis spandidos-publications.com. SQ29548 has also been shown to inhibit microglia/macrophages activation and enrichment, as well as attenuate the upregulation of ischemia-induced inflammatory cytokines like IL-1ß, IL-6, and TNF-α, and iNOS release in mice after ischemia/reperfusion brain injury nih.gov.

Analysis of Brain Prostanoid Levels and Neuronal Activity Alterations

In murine models, administration of this compound has been shown to decrease the levels of selective brain prostaglandins (B1171923) compared to control groups researchgate.netnih.govnih.gov. Specifically, levels of PGD₂, PGE₂, and TXB₂, the stable metabolite of TXA₂, were significantly reduced in the brains of mice treated with this compound nih.gov. This reduction in prostanoid levels correlated with notable increases in c-Fos immunoreactivity in limbic regions of the brain in this compound-injected mice, indicating altered neuronal activity researchgate.netnih.govnih.gov. However, these studies reported only minimal alterations in behavior despite the changes in brain prostanoids and neuronal activity researchgate.netnih.govnih.gov. Treatment with SQ 29,548 also prevented the increase of c-Fos immunoreactivity in the hippocampus induced by pilocarpine-induced status epilepticus in mice researchgate.net.

Table 1: Effects of this compound on Brain Prostanoid Levels and Neuronal Activity in Mice

| Parameter | This compound Treatment Effect (vs. Control) | Brain Region/Marker | Source |

| PGD₂ Levels | Decreased | Whole Brain (minus hippocampi) | nih.gov |

| PGE₂ Levels | Decreased | Whole Brain (minus hippocampi) | nih.gov |

| TXB₂ Levels | Decreased | Whole Brain (minus hippocampi) | nih.gov |

| c-Fos Immunoreactivity | Increased | Limbic Regions | researchgate.netnih.govnih.gov |

| Hippocampal c-Fos Immunoreactivity | Prevented increase (after SE) | Hippocampus | researchgate.net |

Nephrological Research

The role of thromboxane receptors and the effects of their antagonism have also been investigated in the context of kidney function and disease models.

Impact on Glomerular Thromboxane Receptor Expression and Ligand Binding Following Immune Injury

In a rat model of mesangial nephritis induced by an antibody against the Thy 1.1 antigen, immune injury led to a marked increase in glomerular thromboxane receptor protein levels on days 3 and 7 after antibody injection nih.gov. However, concurrently, the binding sites (Bmax) for the thromboxane receptor ligand [³H]-SQ-29548 decreased in isolated glomeruli at these same time points nih.gov. This suggests that the increased receptor protein may have become inaccessible or desensitized nih.gov. Interestingly, daily administration of a thromboxane synthase inhibitor prevented this decrease in [³H]-SQ-29548 binding nih.gov. In this specific rat model of immune injury, this compound itself, when administered, had no observed effect on glomerular production of PGE₂, LTB₄, or 12-HETE nih.gov. Studies in a murine model of lupus nephritis also utilized [³H]-SQ-29548 in binding studies and found that enhanced urinary excretion of TxB₂, a marker of renal Tx production, was associated with a decrease in the density of glomerular Tx binding sites, without a change in ligand binding affinity psu.edu.

Table 2: Glomerular Thromboxane Receptor Changes Following Immune Injury

| Animal Model | Immune Injury Method | Time Point Post-Injury | Glomerular Tx Receptor Protein Expression | [³H]-SQ-29548 Binding Sites (Bmax) | Effect of this compound on Glomerular Eicosanoids | Source |

| Rat Mesangial Nephritis | Anti-Thy 1.1 antibody injection | Days 3 and 7 | Marked increase | Decreased | No effect on PGE₂, LTB₄, or 12-HETE | nih.govnih.gov |

| Murine Lupus Nephritis | Not specified (Lupus Nephritis Model) | Not specified | Not specified | Decreased (associated with increased TxB₂ excretion) | Not evaluated | psu.edu |

Structure Activity Relationship Sar Studies Utilizing Sq 29548 Data

Application of SQ-29548 as a Benchmarking Compound in Novel TP Receptor Antagonist Discovery

Due to its high affinity and selectivity for the TP receptor, this compound is frequently employed as a benchmark compound in the discovery and characterization of novel TP receptor antagonists patsnap.com. Its established binding profile and antagonistic potency provide a reference point against which the activity of newly synthesized or identified compounds can be compared.

Competitive binding assays utilizing radiolabeled this compound, such as [³H]-SQ29548, are a common method for evaluating the affinity of potential TP receptor ligands acs.orgnih.govunimib.itnih.govresearchgate.netresearchgate.net. By measuring the ability of a test compound to displace bound [³H]-SQ29548 from the receptor, researchers can determine its inhibitory constant (Ki) or IC₅₀ value. These values provide a quantitative measure of the compound's affinity for the TP receptor and allow for direct comparison with the known affinity of this compound.

For instance, studies investigating novel TP antagonists often report their binding affinities (e.g., Ki or IC₅₀) in parallel with that of this compound to highlight their relative potency. This compound binds to the human recombinant TP receptor with a Ki of 4.1 nM caymanchem.comcaymanchem.com. It inhibits the aggregation of washed human platelets induced by the TP agonist U-46619 with an IC₅₀ of 0.06 µM caymanchem.comcaymanchem.com. It has also been shown to antagonize U-46619 induced contraction in various smooth muscle tissues with drug/receptor dissociation constants (KB) in the nanomolar range (0.5-1.7 nM) caymanchem.comcaymanchem.com. These well-defined pharmacological parameters of this compound serve as a standard for assessing the potential therapeutic value of novel TP receptor antagonists.

Here is a summary of some reported binding and functional data for this compound:

| Assay Type | Target/Tissue | Parameter | Value | Reference |

| Binding Assay | Human recombinant TP receptor | Ki | 4.1 nM | caymanchem.comcaymanchem.com |

| Platelet Aggregation Inhibition | Washed human platelets (induced by U-46619) | IC₅₀ | 0.06 µM | caymanchem.comcaymanchem.com |

| Smooth Muscle Contraction Antagonism | Rat and guinea pig smooth muscles (induced by U-46619) | KB | 0.5-1.7 nM | caymanchem.comcaymanchem.com |

| Smooth Muscle Contraction Antagonism | Guinea-pig trachea (induced by 9,11-azo PGH2) | pA2 | 7.8 | apexbt.com |

| Smooth Muscle Contraction Antagonism | Rat aorta (induced by 9,11-azo PGH2) | pA2 | 8.4 | apexbt.com |

| Smooth Muscle Contraction Antagonism | Guinea-pig tracheal spirals (induced by 11,9-epoxymethano PGH2) | pA2 | 9.1 | apexbt.com |

Elucidation of Key Structural Determinants for TP Antagonistic Activity in Related Compound Classes (e.g., Flavonoids)

This compound has been a crucial tool in SAR studies investigating the structural features responsible for TP antagonistic activity in various classes of compounds, notably including naturally occurring flavonoids acs.orgnih.govresearchgate.netresearchgate.net. These studies aim to identify which parts of a molecule are essential for binding to and inhibiting the TP receptor.

Research utilizing [³H]-SQ29548 binding assays has demonstrated that certain flavonoids can inhibit platelet function by competing for binding to the TP receptor acs.orgnih.govresearchgate.netresearchgate.net. By comparing the inhibitory activity of a series of flavonoids with different structural modifications on [³H]-SQ29548 binding, researchers have been able to deduce the key structural determinants for their TP antagonistic activity.

For flavonoids, studies employing this compound binding data have revealed the importance of specific carbons in the A, C, and B rings for effective TP blockade acs.orgnih.gov. Key structural features identified include a crucial contribution of the C7 and C8 carbons in the A ring, the presence of a gamma-pyrone structure conjugated with a double bond between C2 and C3 carbons in the C ring, and the involvement of C2', C3', and C4' carbons in the B ring acs.orgnih.gov. These findings provide valuable insights into the structural requirements for TP antagonism within the flavonoid class and can guide the rational design of more potent analogs.

Computational Modeling and Docking Studies of this compound with the TP Receptor

Computational approaches, such as molecular modeling and docking studies, have been extensively used in conjunction with experimental data from this compound to gain a deeper understanding of its interaction with the TP receptor at a molecular level unimib.itnih.govresearchgate.netscience.govresearchgate.netresearchgate.net. These studies aim to predict how this compound binds to the receptor, identify the key residues involved in the interaction, and provide a structural basis for its antagonistic activity.

Molecular models of the TP receptor, often based on homology modeling due to the historical lack of high-resolution crystal structures, have been used to visualize the binding pocket and predict the orientation of this compound within it nih.govresearchgate.netscience.govresearchgate.net. Docking studies computationally predict the preferred binding pose(s) of this compound to the TP receptor model, estimating the binding energy and identifying potential interactions such as hydrogen bonds and hydrophobic contacts nih.govresearchgate.netresearchgate.net.

Research using these techniques has suggested that residues in the extracellular loop-2 (ECL2) of the TP receptor are important for this compound binding nih.govresearchgate.net. Molecular modeling analysis has indicated that certain mutations in the transmembrane helices, such as a mutation at Gly164 in transmembrane helix 4, can affect the hydrogen bonding contact with this compound, potentially impacting its binding affinity nih.gov. Docking studies have also provided detailed views of the predicted binding pocket for this compound, highlighting key residues that potentially interact with different parts of the molecule researchgate.net. These computational studies complement experimental SAR data by providing a structural context for the observed activity and aiding in the design of new ligands with improved binding characteristics.

Advanced Research Methodologies and Applications of Sq 29548

SQ-29548 as a Standard Pharmacological Probe for TP Receptor Function

This compound is recognized as a high-affinity and selective antagonist of TP receptors. caymanchem.commedchemexpress.comcvmh.fr This property makes it a standard pharmacological probe for studying the involvement of TP receptors in diverse biological systems. apexbt.comajol.infoplos.org By blocking the activation of TP receptors by their endogenous ligands, such as thromboxane (B8750289) A2 (TXA2) and prostaglandin (B15479496) H2 (PGH2), researchers can elucidate the downstream effects mediated by these receptors. apexbt.comajol.infonih.gov this compound has been instrumental in demonstrating the role of TP receptors in processes like platelet aggregation, vasoconstriction, and inflammation. apexbt.complos.orgspandidos-publications.comajol.infoahajournals.org Its use has helped to differentiate TP receptor-mediated effects from those mediated by other prostanoid receptors. apexbt.comnih.govphysiology.org Studies have shown that this compound competitively antagonizes the activity of TP receptor agonists in various tissues and cell types, including guinea-pig trachea, rat aorta, and human platelets. caymanchem.comapexbt.com

Techniques Employed in Research Involving this compound

Research involving this compound employs a range of techniques to characterize its interaction with TP receptors and to understand the functional consequences of TP receptor blockade. These methodologies span from quantitative analysis of receptor binding to in vitro functional assays, molecular biology techniques, and in vivo studies.

Quantitative Receptor Binding Analysis

Quantitative receptor binding studies are fundamental in characterizing the affinity and selectivity of this compound for TP receptors. These techniques typically involve the use of radiolabeled this compound, such as [³H]this compound, to directly measure its binding to TP receptors in cell membranes or isolated tissues. nih.govnih.govphysiology.orgspandidos-publications.comresearchgate.netresearchgate.netpsu.eduscilit.com

Saturation Binding: This method is used to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of [³H]this compound for the TP receptor. nih.govnih.govphysiology.orgresearchgate.netresearchgate.net By incubating increasing concentrations of the radioligand with a fixed amount of membrane preparation, researchers can determine the point at which all available binding sites are occupied, providing information on receptor density. nih.govnih.govphysiology.orgresearchgate.netresearchgate.net Studies have reported Kd values for [³H]this compound binding to TP receptors in human platelets and placental membranes. nih.govnih.govphysiology.org For instance, the Kd for [³H]this compound binding to human platelet membranes was found to be in the nanomolar range. nih.govnih.gov

| Tissue/Cell Type | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Human Platelet Membranes | [³H]this compound | 5.8 - 11.3 | 1466 - 1735.7 | nih.govnih.gov |

| Human Washed Platelets | [³H]this compound | 4.1 - 5.2 | 2633 | nih.gov |

| Human Placental Membranes | [³H]this compound | 9.11 ± 0.60 | 103 ± 8 | physiology.org |

Competition Binding: This technique assesses the ability of unlabeled compounds, including this compound itself or other TP receptor agonists and antagonists, to compete with the binding of a fixed concentration of [³H]this compound. nih.govnih.govspandidos-publications.comresearchgate.net Competition binding experiments yield Ki values, which represent the inhibition constant and reflect the affinity of the competing ligand for the receptor. nih.govnih.govspandidos-publications.comresearchgate.net These studies confirm the specificity of this compound binding and allow for the comparison of its affinity relative to other ligands. nih.govnih.govspandidos-publications.com For example, competition studies in human platelet membranes have shown that unlabeled this compound effectively displaces [³H]this compound binding. nih.govnih.gov

Kinetic Studies: Kinetic binding experiments measure the rates of association (kon) and dissociation (koff) of [³H]this compound binding to TP receptors. nih.govnih.govpsu.edu These studies provide insights into the dynamic interaction between the ligand and the receptor. The ratio of koff to kon can also be used to calculate the equilibrium dissociation constant (Kd), providing a complementary measure to saturation binding. nih.govnih.gov Kinetic analyses have demonstrated that [³H]this compound binding to TP receptors is rapid and reversible. nih.govnih.govphysiology.org

In Vitro Functional Assays

In vitro functional assays are crucial for evaluating the biological activity of this compound as a TP receptor antagonist in various cellular and tissue contexts.

Aggregometry: Platelet aggregometry is a common method to assess the ability of this compound to inhibit platelet aggregation induced by TP receptor agonists like U-46619 or by stimuli that lead to endogenous TXA2 production, such as arachidonic acid or collagen. caymanchem.comcvmh.frplos.orgahajournals.orgjci.orgnih.govresearchgate.netresearchgate.net Aggregometry measures changes in light transmission or electrical impedance in platelet-rich plasma or whole blood as platelets aggregate. ahajournals.orgjci.orgnih.govresearchgate.net this compound has been shown to inhibit platelet aggregation in a concentration-dependent manner. caymanchem.comcvmh.frahajournals.orgnih.gov

Organ Bath Studies: Organ bath experiments are used to measure the effect of this compound on smooth muscle contraction mediated by TP receptors in isolated tissues like blood vessels (e.g., aorta, coronary arteries) and airways (e.g., trachea). caymanchem.comapexbt.comajol.infoajol.info Tissues are suspended in an oxygenated physiological buffer, and changes in tension are recorded in response to TP receptor agonists in the presence or absence of this compound. ajol.infoajol.info this compound competitively antagonizes contractions induced by TP agonists in these preparations. caymanchem.comapexbt.com

Calcium Imaging: TP receptor activation is coupled to intracellular calcium mobilization, often via the Gq signaling pathway. sigmaaldrich.com Calcium imaging techniques, using fluorescent calcium indicators, can be employed to measure the inhibition of TP agonist-induced increases in intracellular calcium levels by this compound in various cell types. plos.org This assay provides a direct measure of this compound's ability to block TP receptor-mediated signal transduction. Studies have shown that this compound can reduce both agonist-induced and basal (constitutive) activity of TP receptors as measured by calcium mobilization. plos.org

Reporter Gene Assays: Reporter gene assays can be used to study the transcriptional activity downstream of TP receptor activation and its inhibition by this compound. Cells are transfected with a reporter construct where the expression of a detectable protein (e.g., luciferase) is driven by a promoter responsive to TP receptor signaling pathways (e.g., via transcription factors like NF-κB or MAPK). spandidos-publications.comnih.gov By measuring reporter gene expression, researchers can assess the inhibitory effect of this compound on TP receptor-mediated transcriptional responses. Studies have shown that this compound can suppress inflammatory cytokine release in microglial cells by inhibiting MAPK and NF-κB signaling pathways. spandidos-publications.comnih.gov

Molecular Biology Techniques

Molecular biology techniques are applied to investigate the effects of this compound on the expression and modification of proteins involved in TP receptor signaling.

RT-qPCR for Gene Expression: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of target genes in response to TP receptor activation and this compound treatment. spandidos-publications.comnih.gov This can include measuring the expression of inflammatory cytokines or enzymes involved in prostanoid synthesis, whose expression might be modulated by TP receptor signaling. spandidos-publications.comnih.gov For example, this compound has been shown to reduce the mRNA expression levels of inflammatory cytokines in LPS-stimulated microglial cells. spandidos-publications.comnih.gov

Western Blotting for Protein Phosphorylation: Western blotting is used to detect changes in the phosphorylation status of proteins downstream of TP receptor activation, such as components of the MAPK (ERK, p38) and NF-κB signaling pathways. spandidos-publications.comnih.govahajournals.orgspandidos-publications.com TP receptor activation can lead to the phosphorylation and activation of these signaling molecules. spandidos-publications.comnih.govahajournals.orgspandidos-publications.com this compound's ability to inhibit these phosphorylation events can be assessed by Western blotting, providing evidence for its mechanism of action at a molecular level. spandidos-publications.comnih.govahajournals.orgspandidos-publications.com Studies have demonstrated that this compound inhibits the phosphorylation of MAPKs and NF-κB in activated microglial cells and affects Akt and ERK phosphorylation in endothelial cells. spandidos-publications.comnih.govahajournals.orgspandidos-publications.com

In Vivo Animal Model Design and Endpoint Measurements

In vivo studies using animal models are essential for evaluating the effects of this compound in a complex biological system and its potential therapeutic applications. Various animal models are designed to mimic human diseases or conditions where TP receptor activation plays a significant role.

Examples of in vivo models where this compound has been used include models of:

Thrombosis: Animal models of thrombosis, such as canine models of coronary vascular thrombosis or rabbit models of platelet activation, are used to assess the antithrombotic effects of this compound. jci.orgnih.gov Endpoints measured in these models can include the incidence of thrombotic events, time to occlusion, platelet accumulation, and changes in physiological parameters like blood flow. jci.orgnih.gov this compound has been shown to inhibit platelet activation and reduce platelet loss in these models. jci.orgnih.gov

Pulmonary Hypertension: TP receptors are involved in regulating vascular tone in the pulmonary circulation. Animal models of pulmonary hypertension are used to investigate the effects of this compound on pulmonary vascular remodeling and hemodynamics. Endpoints can include measurements of pulmonary artery pressure, right ventricular hypertrophy, and histological assessment of vascular changes.

Myocardial Ischemia/Infarction: this compound has been studied in models of myocardial ischemia and infarction to assess its protective effects on heart tissue. apexbt.com Endpoints may include infarct size, measures of cardiac function, and biochemical markers of tissue damage. apexbt.com

Neurological Conditions: Research has also explored the effects of this compound in animal models of neurological disorders where TP receptors might be involved, such as status epilepticus or ischemia/reperfusion brain injury. researchgate.netnih.gov Endpoints can include behavioral assessments, evaluation of neurodegeneration, and analysis of inflammatory markers in brain tissue. researchgate.netnih.gov

Vascular Function: In vivo studies in various animal species (e.g., rats, guinea pigs, dogs, rabbits) are conducted to evaluate the effects of this compound on vascular responses, such as vasoconstriction induced by TP agonists. apexbt.comajol.infoajol.infooup.com Endpoints include changes in blood pressure, vascular resistance, and blood flow in specific vascular beds. apexbt.comoup.com

In these in vivo studies, endpoint measurements are chosen based on the specific research question and the animal model used. They can include physiological parameters, biochemical markers, histological analysis, and functional assessments.

Q & A

Q. What is the primary pharmacological mechanism of SQ-29548, and how is its receptor selectivity validated experimentally?

this compound is a selective thromboxane A2 (TXA2) receptor antagonist that competitively inhibits TP receptor activation. Its selectivity is validated through Schild plot analysis, where increasing concentrations of this compound cause rightward shifts in concentration-response curves for TP agonists like U46618. For example, in human umbilical vein (HUV) studies, Schild slopes constrained to unity yielded a pKB of 7.96 ± 0.09, confirming TP receptor specificity . Similar validation is observed in lung parenchyma assays, where this compound antagonizes PGD2- and U46619-induced contractions without affecting FP receptor activity .

Q. What experimental controls are essential when assessing this compound efficacy in TP receptor studies?

Critical controls include:

- Vehicle controls to rule out solvent effects.

- Reference agonists (e.g., U46619) to establish baseline TP receptor activity.

- Co-treatment with alternative antagonists (e.g., BAY-3405) to confirm receptor specificity.

- Negative controls for off-target effects, such as testing FP receptor agonists (PGF2α) to ensure this compound does not cross-react .

Intermediate Research Questions

Q. How can researchers design experiments to evaluate this compound's impact on vascular resistance in metabolic syndrome models?

- Model selection : Use obese Zucker rats (OZR) to mimic metabolic syndrome, comparing outcomes to lean Zucker rats (LZR).

- Intervention : Administer this compound (1–10 µM) intra-arterially.

- Measurements : Quantify femoral artery blood flow, vascular resistance, and oxygen extraction rates (e.g., via laser Doppler flowmetry and microoxygen electrodes).

- Combination therapies : Co-administer TEMPOL (a superoxide dismutase mimetic) to isolate endothelial dysfunction contributions .

Q. What methodological approaches quantify this compound's antagonistic potency in isolated tissue preparations?

- Concentration-response curves : Measure agonist-induced contractions (e.g., U46619 in lung parenchyma) with and without this compound pretreatment. Calculate pEC50 shifts (e.g., from 6.68 to 5.3 with 1 µM this compound) .

- Schild analysis : Determine antagonist affinity (pKB) by plotting log(dose ratio - 1) against log[this compound] .

Advanced Research Questions

Q. How does this compound improve oxygen extraction in skeletal muscle without altering arterial blood flow, and what are the implications for vascular resistance data?

In OZR models, this compound enhances oxygen extraction by optimizing microvascular perfusion distribution rather than increasing total arterial flow. This suggests improved oxygen diffusion efficiency at capillary beds, independent of macrovascular resistance changes. Researchers must differentiate between total vascular resistance (measured via arterial flow) and microvascular oxygen flux (assessed via venous oximetry) to avoid misinterpretation .

Q. What experimental strategies resolve contradictions between this compound's effects on arterial perfusion and fatigue resistance in OZR models?

- Multi-drug regimens : Combine this compound with TEMPOL (to reduce oxidative stress) and phenoxybenzamine (α-adrenergic blocker). This synergy restores fatigue resistance by normalizing oxygen delivery (VO2) and microvascular hemodynamics.

- Metabolic demand tiers : Test interventions at varying contraction frequencies (1–5 Hz) to assess context-dependent efficacy. For instance, this compound restores oxygen extraction at 1 Hz but requires combinatorial therapy at 5 Hz due to structural vascular remodeling .

Q. How do interactions between this compound and nitric oxide (NO) signaling pathways influence vascular smooth muscle cell (VSMC) proliferation?

this compound indirectly modulates VSMC proliferation by inhibiting TP receptor-mediated YAP/TAZ activation. In mechanistic studies:

- Dephosphorylation assays : Treat VSMCs with I-BOP (TP agonist) ± this compound. Nuclear translocation of YAP/TAZ is blocked by this compound, confirming TP-dependent signaling.

- Gene silencing : Knockdown TP receptors to validate pathway specificity .

Data Analysis & Interpretation

Q. How should researchers address shallow Hill slopes in this compound antagonism studies?

Shallow slopes (e.g., Hill slope <1 in lung parenchyma assays) suggest receptor heterogeneity or allosteric modulation. Solutions include:

- Non-linear regression modeling : Use variable slope equations to estimate receptor subpopulation contributions.

- Tissue-specific controls : Compare responses across tissues (e.g., lung vs. vascular) to identify context-dependent efficacy .

Q. What statistical frameworks are optimal for analyzing this compound's dose-dependent effects?

- Repeated-measures ANOVA : For longitudinal studies (e.g., nicotine-induced contractions in rabbit corpus cavernosum) to assess time × dose interactions .

- Error propagation models : Calculate measurement (mOE) and sampling (sOE) errors to ensure data reproducibility in multi-step protocols .

Experimental Best Practices

Q. How can researchers mitigate off-target effects of this compound in complex physiological models?

- Receptor profiling : Test this compound against structurally related receptors (e.g., FP receptors using PGF2α) to confirm selectivity .

- Genetic validation : Use TP receptor knockout models to isolate antagonist-specific effects.

- Dose titration : Employ the lowest effective concentration (e.g., 0.1–1 µM) to minimize non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.